Ácido 2-furanoico

Descripción general

Descripción

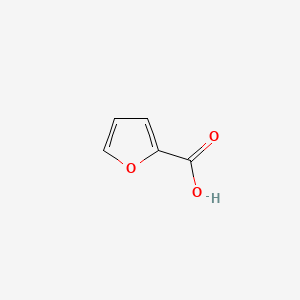

El ácido piromucico, también conocido como ácido furan-2-carboxílico, es un compuesto orgánico con la fórmula molecular C5H4O3. Es un derivado del furano, un compuesto aromático heterocíclico. El ácido piromucico fue descrito por primera vez por Carl Wilhelm Scheele en 1780, quien lo obtuvo mediante la destilación seca del ácido mucico . Este compuesto es conocido por su distintiva estructura de anillo de furano, que contribuye a sus propiedades químicas únicas.

Aplicaciones Científicas De Investigación

El ácido piromucico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido piromucico implica su oxidación por oxígeno molecular, lo que lleva a la apertura del anillo de furano y la formación de varios ácidos. Este proceso va acompañado de la descarboxilación oxidativa interconectada del ácido piromucico y los ácidos formados a partir de él . Los objetivos moleculares y las vías involucradas en estas reacciones aún están bajo investigación.

Compuestos similares:

Furfural: Un aldehído derivado de residuos agrícolas, utilizado como solvente en el refinado de petróleo.

Alcohol furfurílico: Un derivado del furfural, utilizado en la producción de resinas y polímeros.

Ácido 2,5-furandicarboxílico: Un derivado de furano utilizado en la producción de plásticos biodegradables.

Singularidad del ácido piromucico: El ácido piromucico es único debido a su distintiva estructura de anillo de furano y su capacidad para sufrir una amplia gama de reacciones químicas.

Análisis Bioquímico

Biochemical Properties

2-Furoic acid plays a significant role in biochemical reactions. It can be synthesized by the oxidation of either furfuryl alcohol or furfural . This process can be achieved either chemically or biocatalytically . The current industrial route involves the Cannizaro reaction of furfural in an aqueous NaOH solution .

Cellular Effects

2-Furoic acid has been shown to effectively lower serum cholesterol and serum triglyceride levels significantly in rats, with an elevation of HDL cholesterol level at 20 mg/kg/day orally . It appears to interfere directly with the activity of intracellular enzymes rather than affecting high affinity-mediated lipoprotein membrane receptors .

Molecular Mechanism

It is known that 2-Furoic acid can be synthesized by the oxidation of either furfuryl alcohol or furfural . This process can be achieved either chemically or biocatalytically .

Temporal Effects in Laboratory Settings

2-Furoic acid crystals are highly transparent in the 200–2000 nm wavelength region, are stable up to 130 °C, and generally have low absorption in the UV, visible, and IR ranges .

Dosage Effects in Animal Models

The LD50 of 2-Furoic acid is 100 mg/kg (oral, rats) .

Metabolic Pathways

Furfural degradation proceeds via 2-Furoic acid, which is metabolized to the primary intermediate 2-oxoglutarate . HMF is converted, via 2,5-furandicarboxylic acid, into 2-Furoic acid .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido piromucico se puede sintetizar mediante la oxidación del alcohol furfurílico o el furfural. Esto se puede lograr químicamente o biocatalíticamente. La ruta industrial actual implica la reacción de Cannizzaro del furfural en una solución acuosa de hidróxido de sodio. Esta reacción de desproporción produce una proporción 1:1 de ácido piromucico y alcohol furfurílico .

Métodos de producción industrial: La producción industrial de ácido piromucico normalmente implica el tratamiento de residuos agrícolas como mazorcas de maíz y cáscaras de avena con ácido para producir furfural, que luego se oxida a ácido piromucico .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido piromucico experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Reducción: Las reacciones de reducción generalmente implican procesos de hidrogenación.

Principales productos formados: Los principales productos formados a partir de la oxidación del ácido piromucico incluyen ácido β-formilacrílico, ácido fumárico y ácido fórmico .

Comparación Con Compuestos Similares

Furfural: An aldehyde derived from agricultural residues, used as a solvent in petroleum refining.

Furfuryl Alcohol: A derivative of furfural, used in the production of resins and polymers.

2,5-Furandicarboxylic Acid: A furan derivative used in the production of biodegradable plastics.

Uniqueness of Pyromucic Acid: Pyromucic acid is unique due to its distinctive furan ring structure and its ability to undergo a wide range of chemical reactions.

Actividad Biológica

2-Furoic acid, a furan derivative, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its antibacterial, anti-inflammatory, and nematicidal properties, supported by case studies and experimental findings.

Overview of 2-Furoic Acid

2-Furoic acid (CHO) is an aromatic compound that has been utilized in various applications, including pharmaceuticals and agrochemicals. Its structure features a furan ring, contributing to its biological activities.

Antibacterial Activity

Research has demonstrated that 2-furoic acid exhibits significant antibacterial properties. A study focused on derivatives of furan compounds found that certain derivatives showed promising results against Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity. Notably, derivatives of 2-furoic acid were tested for their ability to inhibit bacterial growth, showing MIC values as low as 64 µg/mL against E. coli .

Table 1: Antibacterial Activity of 2-Furoic Acid Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-Furoic acid derivative 1 | E. coli | 64 |

| 2-Furoic acid derivative 2 | Proteus vulgaris | 32 |

| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | E. coli | 48 |

Anti-inflammatory Properties

In addition to its antibacterial effects, 2-furoic acid has been investigated for its anti-inflammatory potential. Compounds derived from furan have been noted for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. A series of studies indicated that some furan derivatives demonstrated COX-2 inhibitory potency comparable to established anti-inflammatory drugs like rofecoxib .

Nematicidal Activity

Recent studies have highlighted the nematicidal activity of 2-furoic acid against root-knot nematodes (Meloidogyne incognita). The compound exhibited a lethal dose (LD) value of 55.05 µg/mL after 48 hours of exposure. This finding suggests potential applications in agricultural pest management .

Table 2: Nematicidal Activity of 2-Furoic Acid

| Test Organism | LD (µg/mL) | Time (h) |

|---|---|---|

| Meloidogyne incognita | 55.05 | 48 |

Case Studies

- Antibacterial Efficacy : In a controlled laboratory setting, various derivatives of furan were synthesized and tested against common bacterial strains. The results indicated that modifications to the furan ring could enhance antibacterial properties significantly.

- Nematicidal Effectiveness : A study involving the nematode-trapping fungus Dactylellina haptotyla revealed that during nematode trapping, the production of secondary metabolites including 2-furoic acid was crucial for its nematicidal action. The isolation and characterization of this compound provided insights into its mechanism of action against nematodes .

Propiedades

IUPAC Name |

furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNDYUVBFMFKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041420 | |

| Record name | 2-Furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

230.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

37.1 mg/mL at 15 °C | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88-14-2, 26447-28-9 | |

| Record name | 2-Furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furancarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-FUROIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furancarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FUROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P577F6494A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133.5 °C | |

| Record name | 2-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.